4-Epidoxycycline

Beschreibung

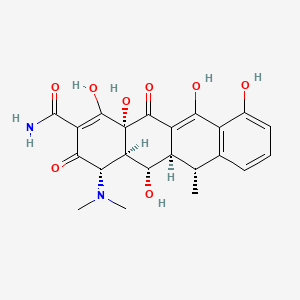

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRLCUYIXIAHR-AKNGSSGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17086-28-1 (mono-hydrate), 41411-66-9 (6-epimer, mono-hydrochloride), 69935-17-7 (mono-hydrochloride, di-hydrate), 94088-85-4 (calcium salt (1:2)) | |

| Record name | Doxycycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0037653, DTXSID80992212 | |

| Record name | Doxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/, VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER. | |

| Record name | Doxycycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW, CRYSTALLINE POWDER | |

CAS No. |

564-25-0, 7164-70-7, 24390-14-5 | |

| Record name | Doxycycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxycycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxycycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxycycline Hyclate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXYCYCLINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/334895S862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXYCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-Epidoxycycline as a Metabolite of Doxycycline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline is a prominent metabolite and degradation product of the broad-spectrum antibiotic doxycycline.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its formation, analytical quantification, and its significant role in inducible gene expression systems. Understanding the characteristics of this metabolite is crucial for the development of stable doxycycline formulations and for its application in advanced biological research.

This compound is formed through the epimerization of doxycycline at the C-4 position.[1] This reversible reaction is influenced by factors such as pH and temperature, with acidic conditions (pH below 6) favoring greater stability of doxycycline.[3] Unlike its parent compound, this compound lacks significant antibiotic activity.[4] However, it retains the ability to interact with the tetracycline repressor protein (TetR), making it a valuable tool in tetracycline-inducible (Tet-On/Off) gene expression systems.[4][5] Its lack of antibiotic properties is advantageous in these systems as it allows for the regulation of gene expression without the confounding effects of antibacterial action on the host or its microbiome.[4]

Data Presentation

Quantitative Analytical Data

The following tables summarize key quantitative parameters for the analysis of doxycycline and this compound using high-performance liquid chromatography (HPLC).

| Parameter | Doxycycline | This compound | Method | Reference |

| Linearity Range (µg/mL) | 0.5 - 150 | 0.5 - 18 | HPLC-UV | [2] |

| Linearity Range (µg/mL) | 30 - 300 | - | RP-HPLC | [6] |

| Limit of Detection (LOD) (µg/mL) | 0.02 | - | RP-HPLC | [6] |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 | - | RP-HPLC | [6] |

| Recovery (%) | 98.7 - 100.6 | 88.0 - 112.0 | HPLC-UV | [2] |

| Recovery from Liver (%) | 63 ± 3.8 | - | HPLC-Fluorescence | [7] |

| Recovery from Muscle (%) | 66 ± 3.1 | - | HPLC-Fluorescence | [7] |

Table 1: Linearity, Detection Limits, and Recovery Data for HPLC Analysis. This table presents the reported ranges of linearity, limits of detection and quantification, and percentage recovery for the analysis of doxycycline and this compound.

Forced Degradation Studies of Doxycycline

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.

| Stress Condition | Duration | Temperature (°C) | Degradation (%) | Reference |

| 0.1 M HCl | 12 hours | 60 | Significant | [8][9] |

| 0.1 M NaOH | - | - | More than acid | [9] |

| 3% H₂O₂ | 24 hours | Room Temp | Moderate | [8] |

| Thermal | 90 days | 70 | 27 - 55 | [1] |

| Photolysis (Sunlight) | 6 hours | - | Minimal | [8] |

Table 2: Summary of Doxycycline Degradation under Various Stress Conditions. This table outlines the conditions and extent of doxycycline degradation, which leads to the formation of this compound and other related substances.

Experimental Protocols

Stability-Indicating HPLC Method for Doxycycline and this compound

This protocol describes a reversed-phase HPLC method for the simultaneous quantification of doxycycline and its degradation product, this compound.[2]

Chromatographic Conditions:

-

Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm)

-

Mobile Phase A: 25 mM Potassium Phosphate buffer with 2 mM EDTA and 0.5 mL of triethylamine, adjusted to pH 8.5.

-

Mobile Phase B: Methanol

-

Gradient Program: A suitable gradient program should be developed to ensure adequate separation.

-

Flow Rate: 1.7 mL/min

-

Column Temperature: 55°C

-

Detection: UV at 270 nm

-

Injection Volume: 25 µL

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve doxycycline hyclate and this compound reference standards in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5-150 µg/mL for doxycycline and 0.5-18 µg/mL for this compound).[2]

-

Sample Preparation (from tablets): a. Weigh and finely powder a representative number of tablets. b. Accurately weigh a portion of the powder equivalent to a specific amount of doxycycline. c. Extract the active ingredient with a suitable solvent (e.g., methanol) using sonication. d. Dilute the extract to a suitable concentration within the calibration range. e. Filter the final solution through a 0.45 µm filter before injection.[1]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on doxycycline as per ICH guidelines.[10][11]

Stress Conditions:

-

Acid Hydrolysis: Dissolve doxycycline in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 12 hours).[8] Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve doxycycline in 0.1 M NaOH and keep at room temperature or heat gently. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of doxycycline with 3% hydrogen peroxide at room temperature for up to 24 hours.[8]

-

Thermal Degradation: Expose solid doxycycline powder to dry heat (e.g., 70°C) for an extended period (e.g., up to 90 days).[1]

-

Photodegradation: Expose a solution of doxycycline or the solid powder to UV light (e.g., 254 nm) or sunlight for a defined duration.[8]

Analysis: Analyze the stressed samples at different time points using the validated stability-indicating HPLC method described above to quantify the remaining doxycycline and the formed this compound and other degradants.

In Vitro Regulation of HER2 Expression using the Tet-On System

This protocol provides a general framework for an in vitro experiment to demonstrate the regulation of a target gene (e.g., HER2) expression by this compound in a Tet-On inducible system.

Materials:

-

A mammalian cell line stably transfected with a Tet-On Advanced® transactivator plasmid and a response plasmid containing the HER2 gene under the control of a tetracycline-responsive element (TRE).

-

This compound solution of known concentration.

-

Doxycycline solution (as a positive control).

-

Cell culture reagents.

-

Reagents for Western blotting or qRT-PCR.

Procedure:

-

Cell Seeding: Seed the engineered cells in appropriate culture plates and allow them to adhere overnight.

-

Induction: Treat the cells with varying concentrations of this compound or doxycycline. Include an untreated control group.

-

Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for gene expression.

-

Analysis of HER2 Expression:

-

Western Blotting: Lyse the cells and perform Western blot analysis using an anti-HER2 antibody to detect the level of HER2 protein expression.

-

qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the relative mRNA levels of the HER2 gene.

-

-

Data Analysis: Quantify the levels of HER2 protein or mRNA and compare the induction efficiency of this compound with that of doxycycline.

Mandatory Visualization

Signaling Pathway of the Tet-On/Off Inducible Gene Expression Systems

The following diagram illustrates the mechanism of the Tet-On and Tet-Off systems for inducible gene expression, where doxycycline or this compound acts as the inducing agent.

Caption: Mechanism of Tet-On and Tet-Off inducible gene expression systems.

Experimental Workflow for the Analysis of this compound

This diagram outlines the logical workflow for the quantification of this compound in a pharmaceutical sample.

Caption: Workflow for the quantification of this compound in pharmaceuticals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction to Tet expression systems [jax.org]

- 5. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]

- 7. Liquid chromatographic separation of doxycycline and this compound in a tissue depletion study of doxycycline in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ijrpp.com [ijrpp.com]

An In-depth Technical Guide to the Chemical Structure and Properties of 4-Epidoxycycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline is a tetracycline derivative that has garnered significant interest in the scientific community, not for its antimicrobial properties, but for its role as a key regulator in inducible gene expression systems. As the C4-epimer and a primary hepatic metabolite of the broad-spectrum antibiotic doxycycline, this compound presents a unique chemical profile. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in molecular biology, with a focus on data presentation and experimental methodologies.

Chemical Structure and Identification

This compound is structurally distinct from its parent compound, doxycycline, only in the stereochemistry at the C4 position of the tetracycline ring. This seemingly minor alteration has profound implications for its biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (4R,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide[1] |

| CAS Number | 6543-77-7[1][2][3] |

| Molecular Formula | C₂₂H₂₄N₂O₈[1][3] |

| Molecular Weight | 444.43 g/mol [1] |

| SMILES | C[C@@H]1[C@H]2--INVALID-LINK--[C@H]3--INVALID-LINK--C(=C(C(=O)N)C(=O)[C@@]3(O)C(=C2C(=O)c4c(O)cccc14)O)O[1] |

| InChI Key | VXVNYCRICCVPTD-VQSWTBCZSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. While specific quantitative data for this compound is limited, the properties of its parent compound, doxycycline, provide a valuable reference point.

Table 2: Physicochemical Properties of this compound and Doxycycline

| Property | This compound | Doxycycline (for comparison) |

| Appearance | Yellow crystalline powder | Yellow crystalline powder |

| Solubility | Slightly soluble in DMSO and methanol[3] | Doxycycline Hyclate: Soluble in water, methanol, and ethanol. Sparingly soluble in acetone and chloroform. Insoluble in ether.[4] Doxycycline Monohydrate: Sparingly soluble in water, slightly soluble in alcohol and methylene chloride.[5] |

| Specific Optical Rotation | Data not available | [α]²⁵D = -110° (c=1 in 0.01 N methanolic HCl) for doxycycline hydrochloride[6] |

| pKa | Data not available | pKa' = 3.09 (for protonation)[7] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of this compound. Due to the scarcity of publicly available spectra for this compound, representative data for doxycycline is presented below.

Mass Spectrometry

Mass spectrometry of doxycycline and its epimers reveals characteristic fragmentation patterns. Under positive electrospray ionization (ESI+), doxycycline typically shows a parent ion at m/z 445.12 [M+H]⁺. Key fragment ions are observed at m/z 428.14, 321.11, and 153.99[8]. The fragmentation of this compound is expected to be very similar, with subtle differences in ion abundances that can be used to distinguish between the epimers[9].

Infrared (IR) Spectroscopy

The FTIR spectrum of doxycycline exhibits characteristic absorption bands corresponding to its functional groups. These include:

-

3000-3500 cm⁻¹: ν(OH) and ν(NH) stretching vibrations.

-

1700-1600 cm⁻¹: C=O and C=C stretching vibrations.

-

1610 cm⁻¹: Amide I band.

-

1570 cm⁻¹: Amide II band[10].

The IR spectrum of this compound is predicted to be nearly identical to that of doxycycline due to the presence of the same functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Epimerization of Doxycycline to this compound

This compound is formed from doxycycline through a process of epimerization, which can be influenced by factors such as pH and heat. While a specific, detailed protocol for the preparative synthesis of this compound is not widely published, the general principle involves the controlled degradation of doxycycline under acidic conditions.

Principle of Epimerization: The epimerization at the C4 position of the tetracycline ring is a reversible reaction that is favored under acidic conditions (pH < 5). The equilibrium between doxycycline and this compound can be shifted towards the formation of the epimer by dissolving doxycycline in an acidic solution and allowing it to stir at a controlled temperature. The progress of the reaction can be monitored by HPLC.

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is the primary analytical technique for the separation and quantification of this compound from doxycycline and other related impurities.

Table 3: Example HPLC Method for Doxycycline and this compound Separation

| Parameter | Condition |

| Column | Reversed-phase C8 (e.g., Waters XBridge BEH C8, 150 x 4.6 mm, 3.5 µm)[13] or Porous Graphitic Carbon (PGC)[14] |

| Mobile Phase A | 25 mM Potassium Phosphate buffer, 2 mM EDTA, 0.5 mL Triethylamine, pH 8.5[13] |

| Mobile Phase B | Methanol[13] |

| Gradient | A gradient program is typically used. |

| Flow Rate | 1.7 mL/min[13] |

| Column Temperature | 55°C[13] |

| Detection | UV at 270 nm[13] |

| Injection Volume | 25 µL[13] |

| Retention Times | Doxycycline: ~9.8 min; this compound: ~6.4 min[13] |

Detailed Methodological Steps for HPLC Analysis:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

-

Prepare a series of working standards by diluting the stock solution to known concentrations covering the expected range of the samples.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the prepared standards and samples onto the column.

-

Run the gradient program and record the chromatograms.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Role in Inducible Gene Expression: The Tet-On/Tet-Off System

The most significant application of this compound is as an alternative to doxycycline in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems[3]. These systems allow for the precise temporal and quantitative control of gene expression in eukaryotic cells. The key advantage of using this compound is its lack of antibiotic activity, which avoids the potential for disrupting the microbiome in in vivo studies.

Mechanism of Action in the Tet-On System

The Tet-On system relies on a reverse tetracycline-controlled transactivator (rtTA) protein. This engineered protein is a fusion of the reverse Tet Repressor (rTetR) and a transcriptional activation domain (e.g., VP16)[13][15].

-

In the absence of an effector (Doxycycline or this compound): The rtTA protein is in a conformation that prevents it from binding to the Tetracycline Response Element (TRE) in the promoter region of the target gene. Consequently, transcription is "off".

-

In the presence of an effector: this compound (or doxycycline) binds to the rtTA protein, inducing a conformational change[16]. This allows the rtTA-effector complex to bind to the TRE, recruiting the transcriptional machinery and activating the expression of the target gene ("on")[15][16].

Caption: Mechanism of the Tet-On inducible gene expression system with this compound.

Experimental Workflow for Gene Induction

The following diagram illustrates a typical experimental workflow for using this compound to induce gene expression in a cell culture model.

Caption: Experimental workflow for inducing gene expression using this compound.

Conclusion

This compound is a valuable tool for researchers utilizing tetracycline-inducible gene expression systems. Its chemical relationship to doxycycline makes its properties predictable, while its lack of antibiotic activity offers a distinct advantage for in vivo studies. This guide has provided a consolidated resource on the chemical structure, properties, and analytical methodologies for this compound, which should aid in its effective application in research and development. As with any specialized chemical, it is recommended to consult the certificate of analysis for lot-specific data.

References

- 1. 4-Epi Doxycycline (>70%) | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility of doxycycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 9. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation and Characterization of Doxycycline-Loaded Electrospun PLA/HAP Nanofibers as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Doxycycline hyclate(24390-14-5) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Introduction to Tet expression systems [jax.org]

- 14. researchgate.net [researchgate.net]

- 15. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]

- 16. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of 4-Epidoxycycline: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the preparation of 4-epidoxycycline, a key metabolite of the antibiotic doxycycline. This document outlines the synthesis via epimerization and subsequent purification methods essential for research applications.

This compound, the C4-epimer of doxycycline, is a crucial compound in biomedical research. Unlike its parent compound, this compound lacks antibiotic activity, making it an invaluable tool for studying the non-antibiotic effects of tetracyclines and for use in tetracycline-inducible gene expression systems (Tet-On/Tet-Off) without confounding antibacterial effects.[1][2] This guide details the common methods for its synthesis through the epimerization of doxycycline and subsequent purification for research purposes.

Synthesis of this compound via Epimerization

The primary route for obtaining this compound for research is through the epimerization of doxycycline.[3] This process involves the stereochemical inversion at the C4 position of the doxycycline molecule. The equilibrium between doxycycline and this compound is influenced by factors such as pH, temperature, and light exposure.[3][4][5]

Experimental Protocol: Acid-Catalyzed Epimerization of Doxycycline

This protocol describes the conversion of doxycycline to this compound in an acidic solution.

Materials:

-

Doxycycline hyclate

-

Hydrochloric acid (HCl), 1.0 M

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Tetrahydrofuran (THF)

-

pH meter

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask)

Procedure:

-

Dissolution: Prepare a solution of doxycycline hyclate in a mixture of acetonitrile and water.

-

Acidification: Adjust the pH of the solution to 2.5 using 1.0 M HCl.[5] This acidic condition facilitates the epimerization process.

-

Incubation: Stir the solution at a controlled temperature. Elevated temperatures can accelerate the degradation of doxycycline to form other byproducts, so careful temperature control is necessary.[4][5] Monitoring the reaction progress by HPLC is recommended to determine the optimal incubation time for maximizing the yield of this compound.

-

Neutralization: Once the desired level of epimerization is achieved (as determined by HPLC analysis), neutralize the solution to a pH of approximately 7.0 to quench the reaction.

-

Storage: Store the resulting solution at -20°C to minimize further degradation or reversion to doxycycline.[6]

Purification of this compound

High-performance liquid chromatography (HPLC) is the most effective method for separating this compound from the reaction mixture containing residual doxycycline and other degradation products.[3][5][6]

Experimental Protocol: HPLC Purification

This protocol provides a general framework for the purification of this compound using a C8 or C18 reversed-phase column.

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C8 or C18 column (e.g., µ-Bondapak C8, 4.6 x 150-mm, 5-µm particle size)[5]

Mobile Phase:

-

A common mobile phase consists of a mixture of acetonitrile, water, and tetrahydrofuran (THF). A typical ratio is 29.5:70:0.5 (v/v/v).[5]

-

The pH of the mobile phase should be adjusted to 2.5 with 1.0 M HCl to ensure good peak shape and separation.[5]

Procedure:

-

System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[5]

-

Sample Injection: Inject the neutralized reaction mixture onto the column.

-

Elution and Detection: Elute the components isocratically with the mobile phase. Monitor the separation at a wavelength of 350 nm.[5] this compound will elute as a distinct peak, separated from doxycycline and other impurities.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

-

Purity Analysis: Assess the purity of the final product using analytical HPLC.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Synthesis (Epimerization) | ||

| Optimal pH for Epimerization | 2.5 | [5] |

| Purification (HPLC) | ||

| HPLC Column | µ-Bondapak C8 (4.6 x 150-mm, 5-µm) | [5] |

| Mobile Phase Composition | Acetonitrile:Water:THF (29.5:70:0.5, v/v/v) | [5] |

| Mobile Phase pH | 2.5 | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| UV Detection Wavelength | 350 nm | [5] |

| Analytical | ||

| This compound Molecular Weight | 444.4 g/mol | [7] |

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound and the epimerization pathway.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Reversible epimerization between doxycycline and this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 6543-77-7 | Benchchem [benchchem.com]

- 4. lcms.cz [lcms.cz]

- 5. academic.oup.com [academic.oup.com]

- 6. Liquid chromatographic separation of doxycycline and this compound in a tissue depletion study of doxycycline in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C22H24N2O8 | CID 54676637 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Key Epimer: A Technical Guide to the Discovery and History of 4-Epidoxycycline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Epidoxycycline, the C4-epimer of the broad-spectrum antibiotic doxycycline, represents a significant molecule in both pharmaceutical stability studies and advanced genetic engineering. Initially identified as a principal degradation product and hepatic metabolite of its parent compound, this compound has garnered considerable attention for its unique characteristic: the retention of gene regulatory properties in the tetracycline-inducible (Tet-On/Tet-Off) systems without concurrent antibiotic activity. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its formation through forced degradation and its subsequent analysis. Furthermore, this document presents quantitative data from various stability studies and illustrates the key chemical pathways and its mechanism of action in gene expression systems through detailed diagrams.

Introduction: From Degradant to valuable Research Tool

The history of this compound is intrinsically linked to the development and characterization of its parent drug, doxycycline. Doxycycline, a second-generation semi-synthetic tetracycline, was introduced by Pfizer in 1967 and became a cornerstone of antibiotic therapy.[1] In the course of routine stability and metabolic studies of doxycycline, its C4-epimer, this compound, was identified as a naturally occurring variant.[2][3]

The epimerization of tetracyclines at the C4 position was a known phenomenon, with early studies on tetracycline itself dating back to the late 1950s.[4] This reversible reaction, influenced by factors such as pH and heat, leads to a stereoisomer with significantly reduced or absent antibacterial activity.[5][6] While initially considered an inactive impurity, the discovery that this compound retains the ability to bind to the tetracycline repressor protein (TetR) has led to its adoption as a valuable tool in molecular biology.[7][8] Specifically, its use in Tet-On/Tet-Off gene expression systems allows for the regulation of gene expression without the confounding effects of antibiotics on cellular processes or gut microbiota in animal models.[7]

Physicochemical Properties

This compound shares the same molecular formula and weight as doxycycline but differs in the stereochemistry at the C4 position of the tetracycline ring. This seemingly minor alteration has profound implications for its biological activity.

| Property | Value | Source |

| Molecular Formula | C22H24N2O8 | [9] |

| Molecular Weight | 444.4 g/mol | [9] |

| CAS Number | 6543-77-7 | [9] |

| IUPAC Name | (4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | [9] |

| Synonyms | 4-epi-Doxycycline, 6-Deoxy-4-epioxytetracycline, Doxycycline EP Impurity C | [9][10][11] |

Formation of this compound: A Matter of Stability

This compound is primarily formed through the degradation of doxycycline under various stress conditions. The most influential factors are acidic pH and elevated temperatures.[5][6]

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of doxycycline degradation and, where specified, the formation of its major degradation products, including this compound, under different stress conditions.

| Stress Condition | Concentration/Duration | Temperature | % Degradation of Doxycycline | Analytical Method | Reference |

| Acid Hydrolysis | 0.1 M HCl | Not Specified | >50% | UV-Vis | [6][12] |

| Base Hydrolysis | 0.1 M NaOH | Not Specified | >70% | UV-Vis | [6][12] |

| Oxidative | 3% H2O2 | Not Specified | ~30-40% | UV-Vis | [6][12] |

| Thermal | 70°C for 48 hours | 70°C | Not Specified | RP-HPLC | [13] |

| Photolytic (UV) | UV light for 5 hours | Ambient | Not Specified | RP-HPLC | [13][14] |

| Daylight Exposure | 5.5 days | 40°C | 5.3% | HPLC-DAD | [15] |

Note: The percentage of this compound formation is not always explicitly quantified in all degradation studies, which often focus on the loss of the parent compound.

Experimental Protocols

Forced Degradation of Doxycycline to Generate this compound

This protocol outlines a general procedure for the forced degradation of doxycycline to induce the formation of this compound for analytical purposes.

Materials:

-

Doxycycline hyclate

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H2O2)

-

Deionized water

-

pH meter

-

Heating apparatus (e.g., water bath, oven)

-

UV lamp

Procedure:

-

Preparation of Doxycycline Stock Solution: Prepare a stock solution of doxycycline hyclate in deionized water at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the doxycycline stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). Periodically withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[6][12][13]

-

Base Hydrolysis: Mix an aliquot of the doxycycline stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified duration (e.g., 30-90 minutes). Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute for analysis.[6][12][16]

-

Oxidative Degradation: Mix an aliquot of the doxycycline stock solution with an equal volume of 3% H2O2. Store the solution at room temperature, protected from light, for a set time (e.g., 24 hours). Dilute the sample for analysis.[6][12][13]

-

Thermal Degradation: Place a solution of doxycycline in a temperature-controlled environment (e.g., 70°C) for an extended period (e.g., 48 hours).[13]

-

Photolytic Degradation: Expose a solution of doxycycline to UV light (e.g., 254 nm) for a defined duration (e.g., 5 hours).[13][14]

HPLC Method for the Separation and Quantification of this compound

This protocol provides a representative HPLC method for the analysis of doxycycline and its degradation products, including this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate buffer (e.g., 50 mM, pH 2.5)

-

Trifluoroacetic acid (TFA)

-

Triethylamine (TEA)

Chromatographic Conditions (Example): [13]

-

Mobile Phase: Methanol-50 mM ammonium acetate buffer (containing 0.1% v/v TFA and 0.1% v/v TEA, pH 2.5) (50:50 v/v)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 270 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare standard solutions of doxycycline and, if available, this compound at known concentrations in the mobile phase.

-

Sample Preparation: Dilute the samples from the forced degradation studies to a suitable concentration with the mobile phase. Filter the samples through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peaks of doxycycline and this compound based on their retention times compared to the standards. Quantify the compounds by comparing their peak areas to the calibration curve generated from the standard solutions.

Visualizations

Doxycycline Degradation Pathway

The following diagram illustrates the primary degradation pathways of doxycycline, leading to the formation of this compound and other related substances.

Caption: Primary degradation pathways of doxycycline.

Role of this compound in the Tet-On Gene Expression System

This diagram illustrates the mechanism of the Tet-On system, highlighting the role of this compound as an inducer.

Caption: Mechanism of the Tet-On inducible gene expression system.

Conclusion

The journey of this compound from an overlooked degradation product to a refined tool for genetic research underscores the importance of thorough characterization of all molecular species in pharmaceutical development. While its discovery was a consequence of studying the instability of doxycycline, its unique profile—retaining the ability to modulate the Tet system without exerting antibiotic pressure—has secured its place in the modern molecular biologist's toolkit. This guide provides a foundational understanding of this compound, offering researchers and drug development professionals the necessary technical details to appreciate its significance and utilize it in their work. Further research into the kinetics of its formation and potential other biological activities will undoubtedly continue to expand our understanding of this fascinating epimer.

References

- 1. Doxycycline: An Overview of Its History and Current Use [japi.org]

- 2. Liquid chromatographic separation of doxycycline and this compound in a tissue depletion study of doxycycline in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Residue study of doxycycline and this compound in pigs medicated via drinking water† - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 7. Genome-wide effect of tetracycline, doxycycline and this compound on gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. addgene.org [addgene.org]

- 9. This compound | C22H24N2O8 | CID 54676637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. CAS 6543-77-7 4-Epi Doxycycline Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. wjbphs.com [wjbphs.com]

A Comparative Analysis of the Biological Activities of Doxycycline and its Metabolite, 4-Epidoxycycline

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of the broad-spectrum antibiotic doxycycline and its primary hepatic metabolite, 4-epidoxycycline. While structurally similar, these two molecules exhibit markedly different biological functions. Doxycycline is a potent bacteriostatic agent with well-established anti-inflammatory properties. In contrast, this compound, a C-4 epimer of the parent compound, is notable for its lack of antibacterial activity. However, it retains the ability to regulate gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems with an efficacy comparable to that of doxycycline. This key difference makes this compound a valuable tool in molecular biology research, allowing for the control of gene expression without the confounding effects of antibiotic pressure on microbial flora. This guide will delve into the mechanisms of action, comparative efficacy, and experimental protocols relevant to the study and application of both compounds.

Introduction

Doxycycline, a second-generation tetracycline antibiotic, has been in clinical use since 1967.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the ribosomal A site.[1][2][3] This bacteriostatic effect is effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Beyond its antimicrobial properties, doxycycline also exhibits anti-inflammatory and immunomodulatory effects.[2]

This compound is the principal metabolite of doxycycline, formed in the liver. The key structural difference lies in the stereochemistry at the C-4 position of the tetracycline ring. This seemingly minor alteration results in a profound functional change: a near-complete loss of antibacterial activity.[2][3] Despite this, this compound is as efficient as doxycycline in modulating the Tet-On and Tet-Off gene expression systems, which are powerful tools for inducible gene regulation in eukaryotic cells.[3][4] This unique profile makes this compound an ideal alternative to doxycycline in research settings where the antibiotic effects are undesirable, such as studies involving the gut microbiome.[3][4]

Comparative Biological Activity: A Quantitative Overview

The most striking difference in the biological activity of doxycycline and this compound is their effect on bacterial growth. This is quantitatively represented by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Microorganism | Doxycycline MIC (µg/mL) | This compound MIC (µg/mL) | Reference |

| Escherichia coli | 2 - 128 | > 128 (Inactive) | [5][6][7] |

| Staphylococcus aureus | 0.5 - 4 | > 128 (Inactive) | [5] |

| Streptococcus pneumoniae | ≤ 0.25 - 1 | > 128 (Inactive) | [7] |

| Pseudomonas aeruginosa | 4 - 64 | > 128 (Inactive) | [5] |

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Doxycycline and this compound. While doxycycline shows significant bacteriostatic activity against a range of bacteria, this compound is largely inactive, with MIC values exceeding testable concentrations. This is attributed to the epimerization at the C-4 position, which is critical for antibacterial efficacy.[2]

In the context of inducible gene expression, both compounds exhibit comparable efficacy. A study by Eger et al. (2004) demonstrated that in a conditional mouse model, both doxycycline and this compound administered at 7.5 mg/mL in drinking water or 10 mg/kg body weight via subcutaneous injection resulted in over 95% tumor remission within 7 days by controlling the expression of the HER2 oncogene.[3][4] This indicates that for the purpose of gene regulation, the two molecules can be used interchangeably, with this compound offering the advantage of lacking antibiotic side effects.[3][4]

Mechanisms of Action

Antibacterial Activity of Doxycycline

Doxycycline exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 16S rRNA of the 30S ribosomal subunit, sterically hindering the binding of aminoacyl-tRNA to the A-site. This effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and preventing bacterial growth.

Caption: Doxycycline's inhibition of bacterial protein synthesis.

Regulation of Gene Expression: The Tet-On/Tet-Off Systems

Both doxycycline and this compound can be used to control gene expression in genetically engineered eukaryotic cells through the Tet-On and Tet-Off systems. These systems rely on a tetracycline-controlled transactivator (tTA) or a reverse tTA (rtTA).

-

Tet-Off System: The tTA protein binds to the tetracycline response element (TRE) in the promoter of the target gene, activating its transcription. In the presence of doxycycline or this compound, the transactivator undergoes a conformational change, preventing it from binding to the TRE and thus switching gene expression off.

-

Tet-On System: The rtTA protein can only bind to the TRE and activate transcription in the presence of doxycycline or this compound. When the inducer is removed, transcription ceases.

Caption: Control of gene expression by Tet-On and Tet-Off systems.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of doxycycline against a bacterial strain. The same protocol can be used for this compound, though high concentrations will be required to observe any, if at all, inhibition.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Doxycycline and this compound stock solutions

-

Sterile saline

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a 2-fold serial dilution of doxycycline and this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.06 to 128 µg/mL for doxycycline.

-

-

Inoculum Preparation:

-

From a fresh culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a positive control well (containing only CAMHB and inoculum) and a negative control well (containing only CAMHB).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth (no turbidity) compared to the positive control. This can be assessed visually or with a plate reader.

-

Caption: Protocol for determining Minimum Inhibitory Concentration (MIC).

In Vivo Induction of Gene Expression in a Mouse Model

This protocol describes the administration of doxycycline or this compound to mice for the induction of a target gene in a Tet-On system.

Materials:

-

Transgenic mice carrying the rtTA and TRE-gene of interest constructs

-

Doxycycline hyclate or this compound

-

Drinking water with 5% sucrose (optional, to improve palatability)

-

Light-protected water bottles

Procedure:

-

Preparation of Doxycycline/4-Epidoxycycline Solution:

-

Dissolve doxycycline hyclate or this compound in the drinking water to the desired final concentration (e.g., 2 mg/mL or 7.5 mg/mL).[3][4][8] The addition of 5% sucrose is recommended to mask any bitter taste.

-

Prepare the solution fresh and protect it from light, as tetracyclines are light-sensitive.

-

-

Administration:

-

Monitoring and Sample Collection:

-

Monitor the mice for any adverse effects.

-

At the desired time points, collect tissues for analysis of target gene expression (e.g., by Western blot, qPCR, or immunohistochemistry).

-

-

Analysis of Gene Expression (Western Blot Example):

-

Homogenize collected tissues and extract proteins.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the protein product of the induced gene.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein using a chemiluminescent substrate.

-

Conclusion

Doxycycline and its metabolite, this compound, present a fascinating case of how a subtle stereochemical change can dramatically alter biological activity. While doxycycline remains a clinically important antibiotic with a broad spectrum of activity, the non-antibiotic nature of this compound makes it a superior tool for researchers utilizing tetracycline-inducible gene expression systems. Its ability to effectively regulate gene expression without impacting microbial populations allows for more precise and controlled experiments, particularly in studies where the microbiome is a critical variable. This guide provides the foundational knowledge and experimental frameworks for the effective application of both compounds in research and development.

References

- 1. takarabio.com [takarabio.com]

- 2. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Doxycycline Delivery Methods for Tet-Inducible Gene Expression in a Subcutaneous Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient In Vivo Doxycycline and Cre Recombinase–Mediated Inducible Transgene Activation in the Murine Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]

4-Epidoxycycline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Epidoxycycline, a key small molecule in molecular biology research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, its primary application in inducible gene expression systems, and protocols for its use.

Core Chemical and Physical Properties

This compound is a non-antibiotic epimer and a hepatic metabolite of doxycycline.[1] Its key characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6543-77-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₂H₂₄N₂O₈ | [1][3] |

| Molecular Weight | 444.4 g/mol | [1][2][3] |

| Synonyms | 4-Epi Doxycycline, 6-Deoxy-4-epioxytetracycline | [3][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage | -20°C | [1] |

Application in Inducible Gene Expression: The Tet-On/Tet-Off System

The primary utility of this compound in a research context is its function as an inducer molecule for tetracycline-inducible (Tet-On) and tetracycline-repressible (Tet-Off) gene expression systems.[1] These systems allow for precise temporal and quantitative control over the expression of a gene of interest in eukaryotic cells and transgenic organisms.

This compound is often preferred over its parent compound, doxycycline, because it lacks antibiotic activity.[1] This is a significant advantage as it avoids the confounding effects of antibiotic pressure on experimental systems, such as alterations to the microbiome or off-target effects on mitochondrial function, which can impact cellular metabolism and gene expression.[7][8] Studies have shown this compound to be as efficient as doxycycline in regulating gene expression in these systems.[7]

Mechanism of Action in Tet-Inducible Systems

The Tet systems are binary, consisting of a regulatory protein and a response element that controls the gene of interest.

-

Tet-Off System: A tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and a transcriptional activator domain (like VP16), binds to the tetracycline response element (TRE) in the absence of an inducer, driving the expression of the target gene. When this compound is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.

-

Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which, in contrast to tTA, can only bind to the TRE and activate transcription in the presence of an inducer like this compound.

The logical flow of these systems is depicted in the diagrams below.

Experimental Protocols

The following are generalized protocols for the use of this compound in both in vitro (cell culture) and in vivo (mouse models) settings. It is recommended to optimize concentrations and duration of treatment for each specific cell line or experimental model.

In Vitro Protocol: Induction of Gene Expression in Cell Culture

This protocol outlines the steps for inducing gene expression in a stable cell line containing a Tet-inducible construct.

-

Preparation of this compound Stock Solution:

-

Due to its slight solubility in DMSO, prepare a high-concentration stock solution (e.g., 1-10 mg/mL).

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, cell-culture grade DMSO.

-

Vortex until fully dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C, protected from light.

-

-

Induction in Cell Culture:

-

Culture the engineered cell line under standard conditions. Ensure that the fetal bovine serum (FBS) used is "tetracycline-free" to avoid basal activation or repression of the system.

-

Plate the cells at a desired density for your experiment.

-

Allow cells to adhere and recover for 24 hours.

-

Thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentration. A typical starting range for doxycycline is 100-1000 ng/mL, and similar concentrations can be tested for this compound. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific construct and cell line.

-

Remove the old medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired period (e.g., 24-72 hours) before analysis. The half-life of doxycycline in cell culture is approximately 24 hours, so for longer induction times, the medium should be replaced with fresh inducer-containing medium every 48 hours.

-

In Vivo Protocol: Induction of Gene Expression in Mouse Models

This protocol provides guidelines for administering this compound to mice harboring a Tet-inducible transgene.

-

Preparation of this compound for Administration:

-

Drinking Water: Dissolve this compound in the drinking water at a concentration demonstrated to be effective, such as 7.5 mg/mL.[7] Prepare this solution fresh and replace it every 2-3 days. Protect the water bottles from light.

-

Subcutaneous (s.c.) Injection: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). A previously reported effective dose is 10 mg/kg of body weight.[7]

-

Oral Gavage: Prepare a solution of this compound in sterile water. A typical concentration for a stock solution is 5 mg/mL.[9] The volume administered will depend on the desired dose and the weight of the mouse.

-

-

Administration and Monitoring:

-

Administer the this compound via the chosen route.

-

Monitor the animals for any adverse effects.

-

The duration of administration will depend on the experimental design.

-

At the end of the experimental period, tissues can be harvested for analysis of gene expression (e.g., via qPCR, Western blot, or immunohistochemistry).

-

The experimental workflow for a typical in vivo study is illustrated below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 6543-77-7 | Benchchem [benchchem.com]

- 3. This compound | C22H24N2O8 | CID 54676637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Tetracycline-inducible and reversible stable gene expression in human iPSC-derived neural progenitors and in the postnatal mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of 4-Epidoxycycline: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-Epidoxycycline, a critical impurity and epimer of the widely used antibiotic, doxycycline. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding and managing the physicochemical properties of this compound.

Introduction to this compound

This compound is the C4-epimer of doxycycline, a tetracycline antibiotic. It is a major degradation product of doxycycline and is considered an impurity in pharmaceutical formulations. The formation of this compound from doxycycline is a reversible process that can occur under acidic conditions and upon exposure to heat and light. As this compound has significantly less antibacterial activity than doxycycline, its presence in pharmaceutical products can impact efficacy and must be carefully controlled. Understanding its solubility and stability is paramount for the development of stable doxycycline formulations and for accurate analytical method development.

Solubility Profile of this compound

Based on available data for related tetracycline epimers, the following table summarizes the expected solubility behavior of this compound. It is crucial to note that these values are estimations and empirical determination is highly recommended for any specific application.

| Solvent | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble (>10 mg/mL for 4-Epi-Oxytetracycline)[1] | DMSO is a common solvent for poorly soluble compounds. However, the long-term stability of this compound in DMSO at room temperature may be a concern. |

| Methanol | Slightly soluble (~1 mg/mL for 4-Epi-Oxytetracycline)[1] | Methanol is another potential solvent, but its polarity may limit the achievable concentration. |

| Water | Insoluble[1] | As with many tetracycline derivatives, this compound is expected to have very low solubility in aqueous media, especially at neutral pH. Solubility may be influenced by pH due to the presence of ionizable functional groups. |

| Ethanol | Expected to be slightly soluble | Similar to methanol, ethanol may offer limited solubility. |

| Acetonitrile | Expected to be slightly soluble | Acetonitrile is a common solvent in reversed-phase HPLC and is likely to solubilize this compound to some extent, but quantitative data is lacking. |

Stability Characteristics of this compound

This compound is an inherently unstable molecule, and its degradation is influenced by several factors including pH, temperature, light, and the solvent matrix. It exists in equilibrium with its parent compound, doxycycline, in acidic solutions.

Key Stability Considerations:

-

Epimerization: The primary stability concern is the reversible epimerization to doxycycline, which is favored in acidic conditions (pH 2-6).[2]

-

Photodegradation: Like other tetracyclines, this compound is sensitive to light. Exposure to UV and visible light can lead to the formation of various degradation products.

-

Thermal Degradation: Elevated temperatures accelerate the degradation of this compound.

-

Oxidation: The molecule is susceptible to oxidation, which can be catalyzed by metal ions.

The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound.

References

A Technical Guide to the Spectroscopic Analysis of 4-Epidoxycycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Epidoxycycline, a critical impurity and epimer of the broad-spectrum antibiotic Doxycycline. Understanding the spectral characteristics of this compound is essential for its identification, quantification, and control in pharmaceutical formulations, ensuring the safety and efficacy of Doxycycline-based therapies. While detailed proprietary spectral data is often held by commercial suppliers of analytical standards, this guide synthesizes publicly available information and established analytical principles to provide a comprehensive resource.

Introduction to this compound

This compound is a stereoisomer of Doxycycline, differing in the configuration at the C4 position of the tetracycline ring structure. This epimerization can occur during the synthesis, formulation, or storage of Doxycycline and is of significant interest as it can impact the therapeutic efficacy of the drug. Regulatory bodies require strict control of impurities, making reliable analytical methods for the characterization of this compound imperative.

Chemical Structure:

-

Systematic Name: (4R,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

-

CAS Number: 6543-77-7[1]

-

Molecular Formula: C₂₂H₂₄N₂O₈[1]

-

Molecular Weight: 444.44 g/mol [1]

Spectroscopic Data

The following sections present a summary of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. It is important to note that specific, quantitative spectral data for this compound is not widely published in the public domain. The data presented here is based on the known structure of the molecule, comparison with its parent compound Doxycycline, and information from analytical studies on tetracycline epimers.

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The difference in stereochemistry at the C4 position between Doxycycline and this compound is expected to result in subtle but measurable differences in the chemical shifts (δ) and coupling constants (J) of the protons and carbons in the vicinity of this chiral center.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment (Tentative) | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | Shifted relative to Doxycycline | d | |

| N(CH₃)₂ | Shifted relative to Doxycycline | s | |

| H-5 | Shifted relative to Doxycycline | d | |

| H-6 | m | ||

| C6-CH₃ | d | ||

| Aromatic Protons | 7.0 - 8.0 | m |

Note: Specific chemical shifts are not publicly available and would need to be determined by analysis of a certified reference standard.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment (Tentative) | Predicted Chemical Shift (δ) ppm |

| C-4 | Shifted relative to Doxycycline |

| N(CH₃)₂ | Shifted relative to Doxycycline |

| C-4a | Shifted relative to Doxycycline |

| C-5 | Shifted relative to Doxycycline |

| C-10, C-11, C-12, C-12a (Carbonyls and enol) | 170 - 200 |

| Aromatic Carbons | 100 - 150 |

Note: Specific chemical shifts are not publicly available and would need to be determined by analysis of a certified reference standard.

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a common technique for the analysis of tetracyclines.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Notes |

| [M+H]⁺ | 445.1533 | Protonated molecule |

| [M+Na]⁺ | 467.1352 | Sodium adduct |

| [M+Na-NH₃-H₂O]⁺ | 433.1131 | A key differentiating fragment for 4-epimers of tetracyclines when analyzing sodium adducts.[2] |

Studies have shown that while the collision-induced dissociation (CID) spectra of the protonated forms of Doxycycline and this compound are very similar, the fragmentation of their sodium adducts can be used for differentiation.[2] 4-Epimers of tetracyclines have a tendency to form [M+Na-NH₃-H₂O]⁺ ions, whereas the parent tetracyclines tend to form [M+Na-NH₃]⁺ ions.[2]

Experimental Protocols

The following provides a generalized workflow for the isolation and spectroscopic analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation and the sample matrix.

This compound is often present as an impurity in Doxycycline samples. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are commonly used for the separation of Doxycycline and its related substances.

-

Column: A C18 or C8 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is common. The pH of the mobile phase is a critical parameter for achieving good separation of the epimers.

-

Detection: UV detection at a wavelength of around 270 nm or 350 nm is suitable for tetracyclines.

-

Fraction Collection: For NMR and MS analysis of the isolated impurity, fractions corresponding to the this compound peak can be collected.

-

Sample Preparation: The isolated this compound fraction is evaporated to dryness and re-dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the subtle differences in the spectra of the epimers.

-

Experiments: Standard 1D ¹H and ¹³C NMR experiments should be performed. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used. High-resolution mass spectrometry (HRMS) is advantageous for accurate mass measurements and elemental composition determination.

-

Analysis Mode: Both positive and negative ion modes can be employed.

-

Tandem MS (MS/MS): To study the fragmentation patterns, collision-induced dissociation (CID) experiments should be performed on the parent ions of interest (e.g., [M+H]⁺ and [M+Na]⁺).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the Isolation and Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Epidoxycycline in Tet-On Inducible Systems

For researchers, scientists, and drug development professionals utilizing tetracycline-inducible (Tet) gene expression systems, precise control over transgene activation is paramount. While Doxycycline (Dox) is the most commonly employed inducer for the Tet-On system, its derivative, 4-Epidoxycycline (4-ED), presents a compelling alternative with distinct advantages.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in Tet-On inducible systems.

Introduction to this compound in the Tet-On System

The Tet-On system allows for the controlled, inducible expression of a gene of interest (GOI) upon the introduction of a tetracycline derivative.[3][4][5][6] The system relies on a reverse tetracycline-controlled transactivator (rtTA) protein, which binds to the tetracycline response element (TRE) in the promoter of the GOI only in the presence of an inducer, thereby activating transcription.[4][6]

This compound, a hepatic metabolite of Doxycycline, has been demonstrated to be as efficient as Doxycycline in activating the rtTA protein and inducing gene expression in both Tet-On and Tet-Off systems.[1][2] A significant advantage of 4-ED is its lack of antibiotic activity, which mitigates concerns about disrupting gut flora in animal models or the development of antibiotic resistance.[1][2] Furthermore, studies suggest that 4-ED may have fewer off-target effects on mitochondrial health compared to Doxycycline.[7][8]

Mechanism of Action